molecular formula C17H17N3O B1599593 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine CAS No. 21636-40-8

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine

Cat. No.: B1599593
CAS No.: 21636-40-8
M. Wt: 279.34 g/mol
InChI Key: KVGUXITYUGRGRV-UHFFFAOYSA-N
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Description

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C17H17N3O. It is a member of the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Properties

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGUXITYUGRGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427658
Record name 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21636-40-8
Record name 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine typically involves the reaction of dibenzo[b,f][1,4]oxazepine with piperazine. One common method includes the use of phenyl chloroformate to generate a carbamate intermediate, which is then transformed into various urea derivatives through microwave-induced reactions. The final step involves cyclocondensation using phosphorus oxychloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Applications

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine and its derivatives have been investigated for their pharmacological activities, including:

  • Antidepressant Activity : The oxazepine nucleus is recognized for its efficacy in treating depression and anxiety disorders. Studies indicate that compounds derived from this structure can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit similar mechanisms to established antidepressants .
  • Analgesic Properties : Research has shown that certain derivatives possess analgesic properties, making them potential candidates for pain management therapies. The synthesis of various substituted forms has demonstrated enhanced pain relief effects compared to traditional analgesics .
  • Antimicrobial Effects : Several studies have reported the antimicrobial activity of this compound derivatives against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity positions these compounds as promising agents in the fight against infections .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that modify its structure to enhance biological activity. Key methods include:

  • Thiocarbamido Reactions : The interaction of 2-thiocarbamido derivatives with isothiocyanates has led to the development of new compounds with improved pharmacological profiles. This method allows for the introduction of diverse functional groups that can significantly alter the biological activity of the resulting oxazepines .
  • Cyclization Reactions : Recent studies have explored oxidative cyclization techniques to create novel derivatives that exhibit enhanced activity against specific targets, such as cancer cells or resistant bacterial strains .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
2-Chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepineAntidepressant
2-[Methyl-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepineAnalgesic
2-[Phenyl-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepineAntimicrobial

Industrial Applications

Beyond medicinal uses, this compound has potential applications in:

  • Agriculture : Certain derivatives have shown promise as agrochemicals due to their biological activity against pests and pathogens affecting crops .
  • Pharmaceutical Development : The compound serves as a scaffold for developing new drugs targeting various diseases, including neurodegenerative disorders and infections resistant to current treatments .

Mechanism of Action

The mechanism of action of 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an antagonist at multiple receptor sites, which can modulate neurotransmitter activity and produce therapeutic effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and therapeutic development .

Biological Activity

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a dibenzo[b,f][1,4]oxazepine core substituted with a piperazine ring. Various synthetic methods have been reported to produce this compound and its derivatives, allowing for the exploration of structure-activity relationships (SAR) that influence its biological activity.

Histamine Receptor Affinity

Research indicates that this compound exhibits notable affinity for histamine receptors. A study synthesized several derivatives and assessed their binding affinities at human H1 and H4 receptors. For instance, one derivative demonstrated a pK_i value of 8.11 at the H1 receptor and 7.55 at the H4 receptor, indicating dual receptor activity .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of related oxazepine compounds. For example, derivatives were evaluated against various human cancer cell lines (K562, Colo-205, MDA-MB 231) using MTT assays. Some compounds exhibited IC50 values between 20 and 40 μM, suggesting significant cytotoxicity against these cells . The mechanism of action was linked to the inhibition of sirtuins, which are involved in cancer cell proliferation.

Receptor Interaction

Molecular docking studies have elucidated how these compounds interact with specific receptors. The binding mode resembles that of known ligands like doxepine at the H1 receptor site, where structural features such as chlorine substitution influence selectivity .

Metabolic Stability

The metabolic stability of these compounds is crucial for their therapeutic efficacy. Studies show that modifications to the piperazine ring can enhance stability. For instance, introducing electron-withdrawing groups improved the metabolic profile of certain derivatives .

Study on Antiproliferative Effects

A focused study on a specific derivative of dibenzo[b,f][1,4]oxazepine demonstrated potent antiproliferative effects in breast cancer cell lines. The compound was tested against MDA-MB 231 cells, revealing a dose-dependent response with significant inhibition of cell viability .

Histamine Receptor Modulation

Another investigation into the modulation of histamine receptors showed that certain derivatives could effectively antagonize H1 receptors while maintaining lower affinity for H4 receptors. This selectivity is vital for developing treatments with fewer side effects related to histamine signaling .

Data Tables

Compound NameReceptor TypepK_i ValueIC50 (μM)Mechanism
Compound AH18.11-Agonist
Compound BH47.55-Agonist
Compound C--20-40Sirtuin Inhibition

Q & A

Q. What are the primary synthetic routes for 11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine, and what are their limitations?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) and Smiles rearrangement using 2-chloro precursors. A common approach involves reacting 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine with thiocarbamido groups or isothiocyanates in acetone-ethanol or chloroform media . Key limitations include low solubility of tetracyclic intermediates, which complicates purification and biological testing .

Q. How can solubility challenges of dibenzo[b,f][1,4]oxazepine derivatives be addressed experimentally?

Low solubility arises from tight crystal packing in tetracyclic structures. Strategies include:

  • Introducing polar appendages (e.g., dithiabiureto groups) to disrupt crystallization .
  • Using mixed solvents (e.g., 50% acetone-ethanol) during synthesis to improve intermediate solubility .
  • Employing DMSO-d6 or DMF for NMR characterization due to poor solubility in nonpolar solvents .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., C=S at ~1200 cm⁻¹ in thiocarbamido derivatives) .
  • NMR Spectroscopy : DMSO-d6 resolves aromatic protons (δ 6.9–9.3 ppm), NH groups (δ 3.3–5.1 ppm), and piperazine CH2 signals (δ 2.5–2.6 ppm) .
  • Elemental Analysis : Validates purity and stoichiometry, particularly for sulfur and nitrogen content in dithiabiureto derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral dibenzo[b,f][1,4]oxazepines be achieved?

Catalytic asymmetric methods include:

  • Hydrogenation : Using Ir/(S)-Xyl-C3*-TunePhos catalysts to reduce cyclic imines with up to 94% enantiomeric excess (ee) .
  • Alkynylation : Chiral phosphoric acid/Ag(I) systems enable triple-bond additions to imine moieties (63–99% ee) . These approaches address the scarcity of enantioselective routes for this scaffold .

Q. What structural modifications enhance biological activity while mitigating toxicity?

  • Piperazine Substitution : Modifying the piperazine ring (e.g., methylation) improves CNS penetration and receptor affinity, as seen in antipsychotics like loxapine .
  • Heterocyclic Isosteres : Replacing oxygen with sulfur in the oxazepine ring (e.g., dibenzo[b,f][1,4]thiazepines) enhances metabolic stability .
  • Dithiabiureto Appendages : Improve antimicrobial and antifungal activity by introducing sulfur-rich moieties .

Q. How do conflicting solubility and reactivity data in SNAr-driven syntheses inform experimental design?

Discrepancies arise from solvent polarity and temperature effects:

  • Polar aprotic solvents (e.g., DMF) accelerate SNAr but may promote side reactions .
  • Smiles rearrangement efficiency varies with electron-withdrawing groups on the benzene ring, requiring optimization of substituents . Systematic solvent screening (e.g., chloroform vs. acetone-ethanol) and temperature gradients are recommended to resolve contradictions .

Q. What alternative synthetic strategies exist beyond traditional SNAr pathways?

  • Ugi-Tetrazole Reaction : Rapidly assembles tetrazole-linked derivatives via cyclization with K2CO3, enabling access to diverse analogs .
  • Divergent Synthesis : Solvent-controlled reactions (e.g., DCM vs. THF) yield pyrimidine or oxazepine products from the same precursors, enhancing modularity .

Methodological Considerations

Q. How are structure-activity relationship (SAR) studies structured for this scaffold?

  • Pharmacophore Mapping : Clozapine-derived analogs (e.g., 7j) highlight the importance of piperazine positioning and halogenation (Cl/CF3) for H4 receptor agonism .
  • Biological Profiling : Prioritize derivatives with improved solubility (e.g., hydroxylated analogs) for in vivo testing, as seen in amoxapine metabolites .

Q. What computational tools are used to predict binding interactions?

  • Pharmacophore Models : Derived from competitive displacement assays (e.g., [3H]histamine vs. JNJ 7777120) to map orthosteric binding sites .
  • DFT Calculations : Analyze Smiles rearrangement transition states to optimize SNAr conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Reactant of Route 2
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11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.